methyl N-(1,1-dioxothiolan-3-yl)carbamate
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Overview
Description
Methyl N-(1,1-dioxothiolan-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a thiolane ring with a dioxo group and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(1,1-dioxothiolan-3-yl)carbamate typically involves the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base, such as potassium hydroxide, in an ethanol medium . The reaction proceeds through the formation of an intermediate dithiocarbamate, which is then methylated to yield the final product. The choice of solvent is critical for optimizing the yield and purity of the product, with ethanol or a mixture of ethanol and dimethylformamide being preferred .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent composition, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(1,1-dioxothiolan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dioxo group can be reduced to form thiolane derivatives.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Substituted carbamates.
Scientific Research Applications
Methyl N-(1,1-dioxothiolan-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly as a fungicide.
Industry: Utilized in the production of pesticides and antioxidants.
Mechanism of Action
The mechanism of action of methyl N-(1,1-dioxothiolan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can disrupt metabolic pathways and lead to the desired biological effects, such as antifungal activity.
Comparison with Similar Compounds
Similar Compounds
Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate: A related compound with similar structural features and applications.
N-methyl-1,1-dioxothiolan-3-amine: Another compound with a thiolane ring and dioxo group, used in different applications.
Uniqueness
Methyl N-(1,1-dioxothiolan-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
methyl N-(1,1-dioxothiolan-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c1-11-6(8)7-5-2-3-12(9,10)4-5/h5H,2-4H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBQVPKVAVZEFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1CCS(=O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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